molecular formula C19H25N5O B2832030 1-(4,6-Dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(2,3-dimethylphenyl)urea CAS No. 1448047-08-2

1-(4,6-Dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(2,3-dimethylphenyl)urea

Número de catálogo: B2832030
Número CAS: 1448047-08-2
Peso molecular: 339.443
Clave InChI: SXJPVRSZRCQKFN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(4,6-Dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(2,3-dimethylphenyl)urea is a synthetic small molecule featuring a urea bridge that connects a substituted pyrimidine ring to a dimethylphenyl group. This specific architecture is characteristic of compounds designed to modulate protein-protein interactions and enzyme activity in biological research. Compounds with pyrimidine and urea motifs are frequently investigated as kinase inhibitors and as disruptors of abnormal protein binding, such as the interaction between mutant huntingtin and calmodulin, which is a relevant target in neurodegenerative disease research . The incorporation of the pyrrolidin-1-yl group is a common strategy in medicinal chemistry to fine-tune the molecule's physicochemical properties and its binding affinity for specific biological targets. This compound is provided for non-human research applications only and is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for ensuring compliance with all applicable laws and regulations concerning the handling and use of this material.

Propiedades

IUPAC Name

1-(2,3-dimethylphenyl)-3-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O/c1-12-8-7-9-16(13(12)2)22-19(25)23-17-14(3)20-18(21-15(17)4)24-10-5-6-11-24/h7-9H,5-6,10-11H2,1-4H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXJPVRSZRCQKFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)NC2=C(N=C(N=C2C)N3CCCC3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Key Observations :

  • The pyrrolidinyl group in the target compound and enhances solubility compared to the phenoxy group in , which introduces steric bulk and hydrophobicity.

Molecular Properties and Physicochemical Data

  • Polarity : The fluorine atom in increases electronegativity, which may enhance dipole interactions and aqueous solubility compared to the target compound’s dimethylphenyl group.
  • Lipophilicity: The phenoxy-substituted compound exhibits higher molecular weight (362.43 vs. 343.41 in ), likely resulting in greater membrane permeability but reduced solubility.
  • Hydrogen Bonding : All three compounds retain the urea moiety’s capacity for dual hydrogen bonding, a critical feature for binding to biological targets like kinases or receptors.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing 1-(4,6-Dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(2,3-dimethylphenyl)urea?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

  • Step 1 : Preparation of the pyrimidine core via cyclization of substituted amidines or via palladium-catalyzed coupling reactions.
  • Step 2 : Introduction of the pyrrolidine moiety through nucleophilic substitution or ligand-regulated catalysis (e.g., Pd-catalyzed reactions as in ).
  • Step 3 : Formation of the urea linkage via reaction of an isocyanate intermediate with the aromatic amine (2,3-dimethylaniline).
  • Key Optimization : Use of anhydrous conditions for urea bond formation to minimize hydrolysis and improve yield .

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer : Advanced spectroscopic techniques are critical:

  • NMR Spectroscopy : Confirm substituent positions (e.g., pyrrolidine protons at δ 2.5–3.5 ppm in 1^1H NMR) and urea NH signals (δ 8.5–10.0 ppm). Cross-reference with similar compounds in and .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated [M+H]+^+ for C20_{20}H27_{27}N5_5O: ~354.23 g/mol).
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns if single crystals are obtainable .

Q. What is the hypothesized mechanism of action based on structural analogs?

  • Methodological Answer : The compound’s pyrimidine-pyrrolidine core and urea linkage suggest interactions with enzymes or receptors. For example:

  • Anti-inflammatory Activity : Pyrimidine derivatives often inhibit cyclooxygenase (COX) enzymes ().
  • Kinase Inhibition : The urea group may act as a hydrogen-bond donor/acceptor to ATP-binding pockets in kinases, similar to compounds in and .
  • Experimental Validation : Perform enzyme inhibition assays (e.g., COX-1/2 or kinase panels) and compare IC50_{50} values with structural analogs .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer :

  • Core Modifications : Synthesize analogs with varying substituents on the pyrimidine (e.g., morpholine instead of pyrrolidine) and phenyl rings (e.g., halogenation).
  • Urea Linkage Alternatives : Replace urea with thiourea or amide groups to assess hydrogen-bonding impact ().
  • Biological Testing : Screen analogs against target-specific assays (e.g., cancer cell lines, inflammatory markers) and correlate activity with steric/electronic parameters (e.g., Hammett constants) .

Q. What experimental strategies resolve contradictions in biological activity data across similar compounds?

  • Methodological Answer :

  • Meta-Analysis : Compile bioactivity data from structurally related urea derivatives (e.g., ). Identify outliers and assess assay conditions (e.g., cell type, concentration ranges).
  • Molecular Dynamics (MD) Simulations : Model compound-target interactions to explain divergent activities (e.g., fluorine vs. chlorine substituents altering binding kinetics in ).
  • Dose-Response Refinement : Perform EC50_{50}/IC50_{50} titrations under standardized conditions to minimize variability .

Q. How can researchers address low yield in the final urea bond formation step?

  • Methodological Answer :

  • Catalyst Screening : Test palladium or copper catalysts (e.g., Pd(OAc)2_2) to accelerate coupling reactions ().
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates.
  • Protecting Groups : Protect reactive amines during earlier steps to prevent side reactions.
  • Scale-Up Considerations : Transition from batch to flow chemistry for improved heat/mass transfer () .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.